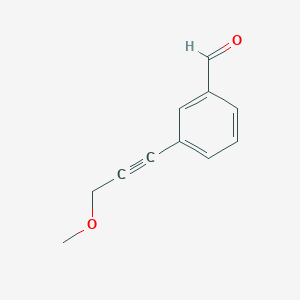![molecular formula C25H23N5O3S B2413124 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 906230-48-6](/img/structure/B2413124.png)
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 3,4-dihydroquinolin-1(2H)-yl and pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione moieties, followed by their coupling . The exact methods would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. Detailed analysis would require advanced techniques such as NMR and X-ray crystallography .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl groups in the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione moiety could undergo nucleophilic addition reactions, and the phenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple polar groups could make it relatively soluble in polar solvents, and the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including thiazolopyrimidines, has demonstrated anti-inflammatory and analgesic properties. These compounds show significant inhibitory activity on COX-2 selectivity, indicating potential for pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Evaluation
- Research on novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives has identified compounds with moderate antimicrobial activities. These findings highlight the potential for developing new antimicrobial agents from pyrimidine-derivatives (Faty, Rashed, & Youssef, 2015).
Antitumor and Kinase Inhibition
- Tetrahydropyrazoloquinazolinones and related derivatives have been evaluated against prostate cancer cell lines and Pim-1 kinase, showing potential as anti-prostate cancer agents. These findings suggest the relevance of pyrimidine-based compounds in cancer research (Mohareb, Abbas, & Mohamed, 2017).
Antioxidant Properties
- Studies on novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives have demonstrated significant antioxidant activities. This research contributes to the understanding of the antioxidant potential of pyrimidine-based compounds (Salem, Farhat, Errayes, & Madkour, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-28-22-20(24(32)29(2)25(28)33)23(27-21(26-22)17-10-4-3-5-11-17)34-15-19(31)30-14-8-12-16-9-6-7-13-18(16)30/h3-7,9-11,13H,8,12,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAJGNSGEQZUSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413041.png)
![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide](/img/structure/B2413042.png)
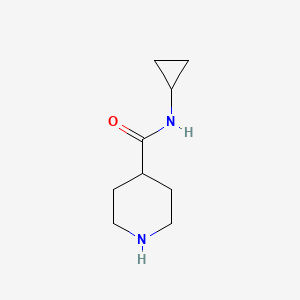
![2-(3-Phenoxypropyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2413044.png)
![6-(3-Fluorophenyl)-2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2413045.png)
![9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2413047.png)


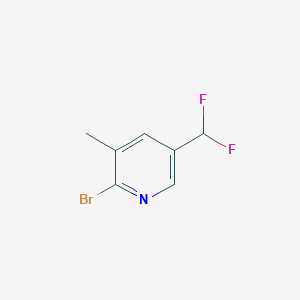
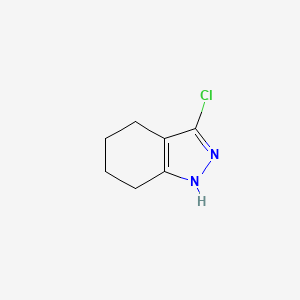

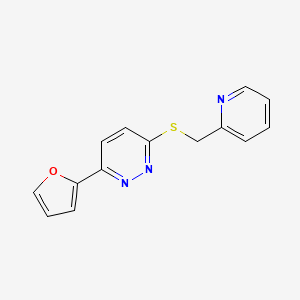
![N'-[(1E)-(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2413061.png)
